molecular formula C16H16ClNO B5837003 N-(2-chlorobenzyl)-2,4-dimethylbenzamide

N-(2-chlorobenzyl)-2,4-dimethylbenzamide

Cat. No. B5837003
M. Wt: 273.75 g/mol
InChI Key: RQEJQPBSPLEVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2,4-dimethylbenzamide, also known as SN 79, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various diseases and biological processes. However, one limitation of using N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 is its potential toxicity. It is important to use appropriate safety precautions when handling N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 to avoid exposure to toxic levels of the compound.

Future Directions

There are many potential future directions for the study of N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79. One area of research is the development of N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 derivatives that have improved potency and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79, which will help to determine the optimal dosing and administration schedule for the compound. Additionally, the potential use of N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 in combination with other drugs or therapies should be explored to determine its efficacy in treating various diseases. Finally, the development of novel drug delivery systems for N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 may help to improve its bioavailability and reduce its toxicity.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride, followed by the addition of 2-chlorobenzylamine. The resulting product is then treated with sodium hydroxide to yield N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79. This synthesis method has been optimized to yield high purity and high yield of N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79.

Scientific Research Applications

N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 has been studied for its potential use in treating various diseases, including cancer, arthritis, and Alzheimer's disease.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-11-7-8-14(12(2)9-11)16(19)18-10-13-5-3-4-6-15(13)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEJQPBSPLEVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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